Neosolaniol

Descripción general

Descripción

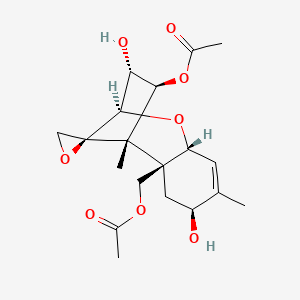

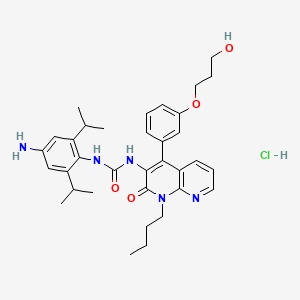

Neosolaniol is a trichothecene, a large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys . It is a natural product found in Fusarium solani .

Synthesis Analysis

This compound is synthesized by Fusarium and other fungal species . A study showed that the inhibitory effect of acetylsalicylic acid (ASA) against Fusarium rot and this compound accumulation in muskmelon fruits was due to the activation of phenylpropane metabolism .Molecular Structure Analysis

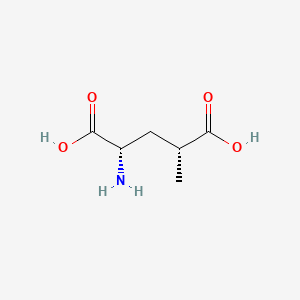

This compound has a molecular formula of C19H26O8 . The this compound molecule contains a total of 56 bond(s). There are 30 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 seven-membered ring(s), 1 ten-membered ring(s), 1 eleven-membered ring(s), 2 ester(s) (aliphatic), 2 hydroxyl group(s) .Chemical Reactions Analysis

This compound is a trichothecene mycotoxin, and its production is inhibited by Acetylsalicylic acid (ASA) in muskmelon fruits . A sensitive method for the simultaneous determination of T-2 toxin, HT-2 toxin, this compound, T-2 triol, and T-2 tetraol in layer feed using high-performance liquid chromatography coupled to triple quadrupole mass spectrometry in the positive ionization mode (LC-ESI-MS/MS) is described .Physical And Chemical Properties Analysis

This compound has an average mass of 382.405 Da and a mono-isotopic mass of 382.162781 Da .Aplicaciones Científicas De Investigación

Investigación del Cáncer

El Neosolaniol ha sido identificado en extractos que han mostrado actividad citotóxica hacia las células de leucemia . Esto sugiere que el this compound podría usarse potencialmente en la investigación del cáncer, particularmente en el estudio de la leucemia. Los mecanismos exactos de su actividad citotóxica aún se encuentran bajo investigación.

Estudios de Patógenos Fúngicos

El this compound es un metabolito secundario producido por ciertas especies de hongos . Estudiar este compuesto puede proporcionar información sobre la biología de estos hongos, sus vías metabólicas y sus interacciones con otros organismos.

Seguridad Alimentaria

El this compound es una micotoxina, un compuesto tóxico producido por hongos. Puede contaminar los alimentos y la alimentación, lo que representa un riesgo para la salud humana y animal . La investigación sobre el this compound puede ayudar a desarrollar métodos para detectar y mitigar la contaminación por micotoxinas.

Manejo de Enfermedades de las Plantas

El this compound ha sido implicado en la pudrición por Fusarium, una enfermedad que afecta a los frutos de melón . La investigación sobre este compuesto puede ayudar a desarrollar estrategias para controlar esta enfermedad y reducir las pérdidas de cosechas.

Metabolismo del Fenilpropano

La investigación ha demostrado que la aplicación de ácido acetilsalicílico (ASA) puede inhibir la pudrición por Fusarium y la acumulación de this compound al activar el metabolismo del fenilpropano en los frutos de melón . Esto sugiere que el this compound podría usarse como una herramienta para estudiar el metabolismo del fenilpropano en las plantas.

Proteínas Relacionadas con la Patogénesis

Se ha demostrado que la aplicación de ASA estimula la expresión de proteínas relacionadas con la patogénesis en los frutos de melón, inhibiendo la pudrición por Fusarium y la acumulación de this compound . Esto indica que el this compound podría usarse en la investigación para comprender el papel de las proteínas relacionadas con la patogénesis en la resistencia a las enfermedades de las plantas.

Mecanismo De Acción

Neosolaniol, also known as Neozolaniol, is a type of trichothecene mycotoxin produced by various Fusarium molds . This compound has been found to have significant effects on biological systems, with its mechanism of action and the factors influencing its activity being areas of active research.

Target of Action

this compound primarily targets the Transient receptor potential cation channel subfamily A member 1 . This receptor is involved in the detection of pain and possibly also in cold perception and inner ear function .

Mode of Action

It is known that this compound and other trichothecenes can generate free radicals, including reactive oxygen species (ros), which induce lipid peroxidation leading to changes in membrane integrity, cellular redox signaling, and in the antioxidant status of the cells .

Biochemical Pathways

this compound affects several biochemical pathways. It is known to induce the mitogen-activated protein kinases signaling pathway, which is induced by oxidative stress . This pathway also induces caspase-mediated cellular apoptosis pathways .

Pharmacokinetics

It is known that in human cell lines, ht-2 and this compound are the major metabolites of t-2 toxin . Hydroxylation on C-7 and C-9 are two novel metabolic pathways of T-2 toxin in rats .

Result of Action

The toxicities of this compound can induce apoptosis related to the oxidative stress and mitochondrial damage . The B-cell lymphoma 2 (Bcl-2) Associated X (Bax)/Bcl-2 ratio and the expression of caspase 3, caspase 8, cytochrome c (Cytc) in the treated group are all significantly higher than the control group .

Action Environment

Environmental factors such as temperature and rainfall can influence the production and action of this compound . Fusarium mycotoxins, including this compound, are secondary metabolites produced by Fusarium species during growth and storage . They also have chemical and thermal stability , suggesting that environmental conditions can influence their production, stability, and efficacy.

Propiedades

IUPAC Name |

[(1S,2R,4S,7R,9R,10R,11S,12S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3/t12-,13+,14+,15+,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZHDVCTOCZDNE-WVJYZQHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36519-25-2 | |

| Record name | Solaniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036519252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neosolaniol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOSOLANIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLZ86LH7A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for neosolaniol's toxicity?

A1: [] this compound, like other trichothecenes, primarily exerts its toxic effects by inhibiting protein synthesis. It does so by binding to the ribosomes of eukaryotic cells, disrupting the process of translation.

Q2: How does this compound exposure affect the immune system?

A2: [] this compound has been shown to possess immunosuppressive activity, although its potency is lower than that of T-2 toxin. This suggests that it can interfere with the normal functioning of the immune system.

Q3: Does this compound affect the nervous system?

A3: [] Yes, studies in broiler chickens have shown that this compound can cause neurological symptoms such as an altered righting reflex, indicating an effect on the nervous system.

Q4: Does this compound exposure lead to anorexia (loss of appetite)?

A4: [, ] Yes, research indicates that this compound can induce anorexia in mice. This effect is thought to be mediated by changes in gut satiety hormones like Peptide YY3-36 (PYY3-36) and Glucose-dependent Insulinotropic Polypeptide (GIP).

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H26O7, and its molecular weight is 366.41 g/mol. [Derived from the structure mentioned in various papers]

Q6: Are there spectroscopic methods to identify this compound?

A6: [, ] Yes, this compound can be identified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help elucidate the structure and confirm the identity of the compound.

Q7: Which Fusarium species are known to produce this compound?

A7: this compound is produced by several Fusarium species, including: * Fusarium sporotrichioides [, , , , ]* Fusarium acuminatum [, ] * Fusarium equiseti []* Fusarium tumidum []* Fusarium goolgardi []

Q8: What agricultural commodities are commonly contaminated with this compound?

A8: this compound has been found in various agricultural products, including:* Wheat [, , , ]* Barley [, , ]* Oats [, ]* Maize (corn) [, , ]* Apples [, ]* Muskmelon []

Q9: How is this compound metabolized?

A9: [, , ] this compound can be metabolized through various pathways, including deacetylation, hydroxylation, and conjugation with glucuronic acid. The specific metabolic pathways can vary depending on the organism.

Q10: Can bacteria degrade this compound?

A10: [, ] Yes, certain bacterial species found in soil and water can degrade this compound. These bacteria use this compound as a source of carbon and energy, breaking it down into less toxic metabolites.

Q11: What is the acute toxicity of this compound?

A11: [] The acute toxicity of this compound varies depending on the animal species and route of exposure. In one-day-old broiler chicks, the 7-day median lethal dose (LD50) value for oral administration was found to be 24.87 ± 2.64 mg/kg body weight.

Q12: Does this compound cause any specific organ damage?

A12: [] this compound, like other trichothecenes, can cause damage to various organs, including the liver, kidneys, lymphoid tissues, gastrointestinal tract, and bone marrow.

Q13: What analytical techniques are used to detect this compound in food and feed?

A13: [, , , , , ] Several analytical techniques are employed to detect and quantify this compound, including:* Thin Layer Chromatography (TLC) * High-Performance Liquid Chromatography (HPLC)* Gas Chromatography-Mass Spectrometry (GC/MS)* Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Q14: How can this compound contamination in food and feed be prevented?

A14: [] Preventing this compound contamination involves controlling Fusarium growth in the field and during storage. This includes using resistant crop varieties, proper crop rotation, timely harvest, and maintaining optimal storage conditions.

Q15: Are there any effective ways to detoxify this compound-contaminated feed?

A15: [] While some physical and chemical methods exist, using microorganisms or their enzymes shows promise for detoxifying this compound-contaminated feed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1681830.png)

![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)

![(2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1681847.png)

![8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide](/img/structure/B1681849.png)

![5-((2-(Diethylamino)ethyl)amino)-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B1681850.png)